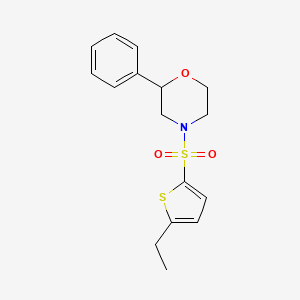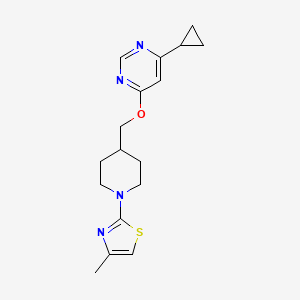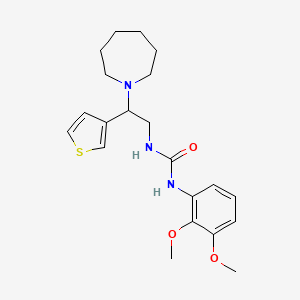
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine, also known as ETP-46321, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine involves the inhibition of STAT3 signaling, which plays a crucial role in the development and progression of cancer. This compound binds to the SH2 domain of STAT3, preventing its activation and subsequent transcription of genes involved in cell proliferation and survival. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on various biochemical and physiological processes. This compound has been found to induce apoptosis in cancer cells, leading to their death. This compound also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to reduce the migration and invasion of cancer cells, which is a crucial step in metastasis.
实验室实验的优点和局限性
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine has several advantages as a research tool. It is a potent inhibitor of STAT3 and NF-κB, making it an ideal compound for studying the role of these transcription factors in various biological processes. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
未来方向
The potential therapeutic applications of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine are vast, and several areas of research are currently being explored. Future studies could focus on optimizing the synthesis of this compound to improve its solubility and reduce toxicity. Additionally, further research could investigate the efficacy of this compound in combination with other drugs for the treatment of various diseases. Finally, the role of this compound in modulating the immune response could be explored, given its potential as an immunomodulatory agent.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of STAT3 and NF-κB signaling, leading to the inhibition of cell proliferation and inflammation. While this compound has several advantages as a research tool, its limitations should also be considered. Future research could focus on optimizing the synthesis of this compound and exploring its potential in combination with other drugs for the treatment of various diseases.
合成方法
The synthesis of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine involves a multistep process that starts with the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of morpholine and triethylamine. The resulting product is then treated with sulfuryl chloride and further purified to obtain the final compound.
科学研究应用
The potential therapeutic applications of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine have been extensively studied in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the activity of the transcription factor STAT3. This compound has also been found to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-2-14-8-9-16(21-14)22(18,19)17-10-11-20-15(12-17)13-6-4-3-5-7-13/h3-9,15H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLDMCKNZIRITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate](/img/structure/B2623085.png)

![(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B2623088.png)
![2-Amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2623090.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine](/img/structure/B2623095.png)
![1-(2-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623097.png)

![N,N-diethyl-N-[5-(5-{[4-(2-pyrimidinyl)piperazino]methyl}-1,2,4-oxadiazol-3-yl)-2-pyridyl]amine](/img/structure/B2623101.png)
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2623102.png)
![2-[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2623103.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2623105.png)

![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2623107.png)